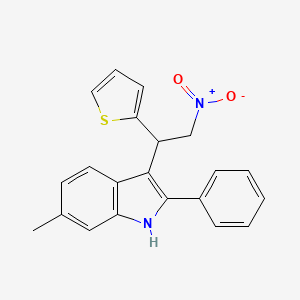

FIIN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

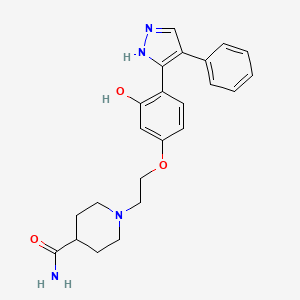

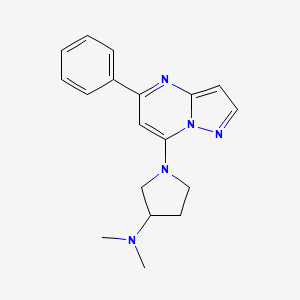

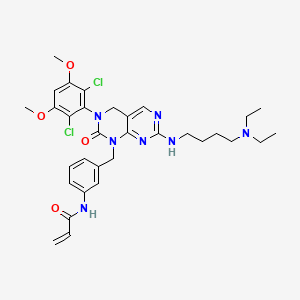

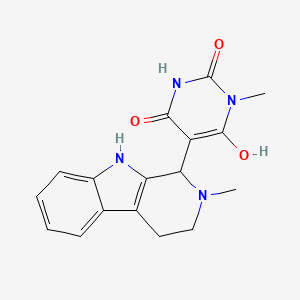

FIIN-1 is a potent, irreversible, selective FGFR inhibitor . It binds to FGFR1/2/3/4 and Flt1/4 with Kds of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of FIIN-1 are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively .

Molecular Structure Analysis

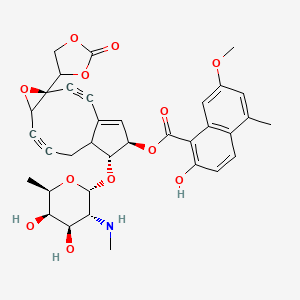

FIIN-1 is a covalent pan-FGFR inhibitor that targets the p-loop cysteine of FGFR proteins . It forms covalent adducts with SRC . The co-crystal structures of SRC/FIIN-2, SRC/TAS-120, and FGFR4/PRN1371 complexes reveal the structural basis for kinase targeting and gatekeeper mutations .

Chemical Reactions Analysis

FIIN-1 is a covalent inhibitor of FGFR1, 2, 3, and 4, forming a covalent bond with cysteine 486 located in the P-loop of the FGFR1 ATP binding site . It is a useful probe of FGFR-dependent cellular phenomena and may provide a starting point for the development of therapeutically relevant irreversible inhibitors of wild-type and drug-resistant forms of FGFR kinases .

Physical And Chemical Properties Analysis

FIIN-1 has a chemical formula of C32H39Cl2N7O4 and a molecular weight of 656.6 .

Applications De Recherche Scientifique

Cancer Research: FGFR Inhibition

FIIN-1: , as an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), plays a crucial role in cancer research. It targets FGFR1-4, which are often dysregulated in various cancers, including lung, breast, and gastric cancers . By inhibiting these receptors, FIIN-1 helps in understanding tumor growth mechanisms and developing targeted cancer therapies.

Molecular Biology: Understanding Signal Transduction

In molecular biology, FIIN-1 is used to study signal transduction pathways. FGFRs are involved in cell differentiation, growth, and migration. FIIN-1’s ability to inhibit FGFRs aids researchers in dissecting these complex signaling pathways and their implications in developmental biology and diseases .

Drug Development: Covalent Inhibitor Design

FIIN-1 serves as a model compound in the design of covalent inhibitors. Its structure and mechanism of action provide insights into developing new drugs that form a covalent bond with target proteins, leading to more durable therapeutic effects .

Genetic Engineering: Targeted Gene Expression

FIIN-1’s role in genetic engineering involves the regulation of gene expression. By modulating FGFR activity, FIIN-1 can influence the expression of genes downstream of FGFR signaling, which is essential for genetic manipulation in research and therapeutic contexts .

Biochemistry: Enzyme Kinetics

In biochemistry, FIIN-1 is utilized to study enzyme kinetics, particularly of tyrosine kinases like FGFRs. Researchers use FIIN-1 to understand the catalytic activities of these enzymes and their inhibition kinetics, which is fundamental in enzymology .

Pharmacology: Therapeutic Agent Profiling

FIIN-1’s pharmacological application includes profiling its therapeutic potential. Its selectivity and potency make it a valuable agent for preclinical studies to evaluate drug efficacy, toxicity, and pharmacokinetics in disease models .

Immunology: Immune Response Modulation

In immunology, FIIN-1 has potential applications in modulating immune responses. FGFR signaling can influence immune cell behavior, and by inhibiting this pathway, FIIN-1 could be used to study and potentially treat immune-related disorders .

Clinical Trials: Biomarker Discovery

FIIN-1 is also relevant in clinical trials for biomarker discovery. As FGFRs are implicated in various cancers, FIIN-1 can help identify biomarkers for cancer prognosis and treatment response, aiding in personalized medicine approaches .

Mécanisme D'action

Target of Action

FIIN-1, also known as FGFR Irreversible Inhibitor-1, is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) - FGFR1, FGFR2, FGFR3, and FGFR4 . FGFRs are a family of receptor tyrosine kinases that have been successfully targeted by several small-molecule inhibitors due to their fundamental biological functions and frequently observed abnormality in tumors .

Mode of Action

FIIN-1 acts at the ATP binding site of FGFRs . It forms a covalent bond with a conserved cysteine (Cys488 of FGFR1) located at the rim of the P-loop . This irreversible binding leads to the inhibition of FGFRs. The Kd values for FIIN-1 with FGFR1, FGFR2, FGFR3, and FGFR4 are 2.8, 6.9, 5.4, and 120 nM respectively .

Biochemical Pathways

FIIN-1 affects the FGF/FGFR signaling pathway . By inhibiting FGFRs, it disrupts the downstream signaling cascades initiated by these receptors. This results in the inhibition of cellular processes such as cell proliferation and differentiation that are regulated by the FGF/FGFR signaling pathway.

Result of Action

FIIN-1 inhibits the proliferation of FGFR-dependent cancer cell lines . It also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . These effects can lead to the suppression of tumor growth in cancers that are driven by aberrant FGFR signaling.

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVFTXQYIYFQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39Cl2N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?

A1: While the provided abstracts do not detail the precise binding mechanism of FIIN-1 to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that FIIN-1 effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with FIIN-1 []. This suggests that FIIN-1 disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)